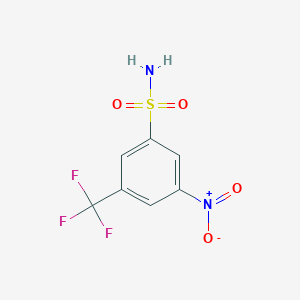
4-chloro-3-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-fluoropyridin-2-amine (CFP2A) is a synthetic chemical compound composed of a pyridine ring with two amine functional groups and a chlorine and fluorine atom. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. CFP2A is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries.
Applications De Recherche Scientifique
4-chloro-3-fluoropyridin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used as a substrate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, this compound has been used as a model compound to study the mechanism of action of various enzymes and to investigate the structure-activity relationships of drugs and other compounds.
Mécanisme D'action
The mechanism of action of 4-chloro-3-fluoropyridin-2-amine is not fully understood. However, it is known to be involved in the formation of reactive intermediates, such as radicals and carbenes, which can then undergo further reactions to form more complex molecules. This compound is also known to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be involved in the formation of reactive intermediates, such as radicals and carbenes, which can then undergo further reactions to form more complex molecules. This compound is also known to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-fluoropyridin-2-amine in lab experiments include its versatility and its ability to act as a catalyst in various chemical reactions. It is also relatively inexpensive and easy to obtain. However, this compound is a highly reactive compound, and it can be toxic if not handled properly. Additionally, the effects of this compound on biochemical and physiological processes are not fully understood.
Orientations Futures
Future research on 4-chloro-3-fluoropyridin-2-amine should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research should be conducted on its potential applications in organic synthesis, as a catalyst in various chemical reactions, and as a model compound to study the structure-activity relationships of drugs and other compounds. Furthermore, research should be conducted on the development of safer and more efficient methods for its synthesis. Finally, research should be conducted on the potential toxicity of this compound and its potential environmental impact.
Méthodes De Synthèse
4-chloro-3-fluoropyridin-2-amine can be synthesized by several methods. The most common method is the reaction of 4-chloro-3-fluorobenzaldehyde with 2-aminopyridine in the presence of a base, such as sodium hydroxide, to form this compound. Other methods involve the reaction of 4-chloro-3-fluorobenzaldehyde with 2-aminopyridine in the presence of a catalyst, such as palladium chloride, or the reaction of 4-chloro-3-fluorobenzaldehyde with 2-aminopyridine in the presence of a Lewis acid, such as zinc bromide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-fluoropyridin-2-amine involves the conversion of 4-chloro-3-fluoropyridine to 4-chloro-3-fluoropyridin-2-ol, followed by the reaction of the latter with ammonia to yield the desired product.", "Starting Materials": [ "4-chloro-3-fluoropyridine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Ammonia (NH3)" ], "Reaction": [ "Step 1: 4-chloro-3-fluoropyridine is treated with NaOH and H2O2 to yield 4-chloro-3-fluoropyridin-2-ol.", "Step 2: 4-chloro-3-fluoropyridin-2-ol is then reacted with ammonia to produce 4-chloro-3-fluoropyridin-2-amine, the desired product." ] } | |
Numéro CAS |
1393553-69-9 |
Formule moléculaire |
C5H4ClFN2 |
Poids moléculaire |
146.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



